3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-9-10-16(19-18-13)22-15-8-5-11-20(12-15)17(21)14-6-3-2-4-7-14/h2-3,9-10,14-15H,4-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGKZKEUYFWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.
Synthesis of the piperidine ring: Piperidine can be synthesized from pyridine through hydrogenation.
Formation of the pyridazine ring: Pyridazine can be synthesized through the reaction of hydrazine with 1,4-diketones.
These intermediate compounds are then combined through a series of reactions, including esterification, amidation, and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The most relevant structural analog identified is 3-chloro-6-(piperidine-1-carbonyl)pyridazine (CAS 1228880-37-2) . Below is a comparative analysis:
Electronic and Reactivity Profiles
- In contrast, the target compound’s ether-linked cyclohexene-piperidine group is sterically demanding and may shield the ring from nucleophilic attacks.
- Position 6 Substituent : The methyl group in the target compound increases electron-donating effects compared to the piperidine-1-carbonyl group in the analog, which has mixed electronic effects (carbonyl is electron-withdrawing, piperidine is electron-donating).
Biological Activity
The compound 3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine has drawn attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a pyridazine ring substituted with a methoxy group and a piperidinyl-oxy group linked to a cyclohexene moiety . This intricate structure allows for diverse chemical reactivity and potential utility in various biological applications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4O2 |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 2034437-82-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may contribute to its therapeutic effects.
Biological Activities
Research indicates that derivatives of pyridazine compounds exhibit a range of biological activities, including:
- Antitumor Activity : Some studies have shown that pyridazine derivatives can inhibit tumor cell growth by targeting cancer-specific pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory mediators.
- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against bacterial and fungal strains, suggesting potential as antimicrobial agents.
Case Studies
Several studies have explored the biological activity of similar compounds:
-
Antitumor Efficacy in Breast Cancer Cells
- A study evaluated pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating significant cytotoxic effects and potential synergistic interactions with doxorubicin . The findings suggest that modifications to the piperidine or pyridazine rings can enhance anticancer properties.
-
Anti-inflammatory Activity
- Research on pyrazole derivatives indicated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that modifications similar to those found in this compound could yield compounds with enhanced anti-inflammatory effects .
- Antimicrobial Studies
Q & A
Basic Research Questions
Q. What are the key structural features of 3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine, and how do they influence its reactivity?
- Answer : The compound combines a pyridazine core substituted at position 3 with a piperidine-cyclohexenecarbonyloxy group and at position 6 with a methyl group. The piperidine ring introduces conformational flexibility, while the cyclohexene carbonyl may enhance lipophilicity and influence binding to biological targets. The pyridazine nitrogen atoms facilitate hydrogen bonding and π-π stacking interactions, critical for enzyme inhibition or receptor binding .
Q. What synthetic routes are commonly employed to prepare pyridazine derivatives with piperidine substitutions?
- Answer : Multi-step synthesis typically involves:
- Step 1 : Functionalization of pyridazine via nucleophilic substitution (e.g., using hydrazine or chloro derivatives) .
- Step 2 : Coupling reactions (e.g., amide bond formation between piperidine and cyclohexenecarbonyl chloride under Schotten-Baumann conditions) .
- Step 3 : Purification via silica gel chromatography and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the cyclohexene-carbonyl-piperidine intermediate?
- Answer : Yield optimization requires:
- Catalyst screening : Use of coupling agents like HATU or EDCI to improve amide bond formation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
- Temperature control : Reactions performed at 0–5°C minimize side reactions during acyl chloride coupling .
- By-product analysis : Monitor reaction progress via TLC or HPLC to identify and address impurities early .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Answer :
- Molecular docking : Simulate interactions with targets like bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina or Schrödinger Suite, leveraging the pyridazine core’s π-stacking potential .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity using descriptors like logP, polar surface area (TPSA), and H-bond acceptors .
- MD simulations : Assess conformational stability of the piperidine-cyclohexene moiety in aqueous environments .
Q. How can contradictory biological activity data across similar pyridazine derivatives be resolved?
- Answer : Contradictions often arise from:
- Structural variations : Minor changes (e.g., cyclohexene vs. phenyl substituents) alter target affinity. Compare analogs via SAR studies .
- Assay conditions : Standardize protocols (e.g., IC₅₀ measurements) to control variables like pH and enzyme concentration.
- Metabolic stability : Use hepatic microsome assays to evaluate compound degradation, which may explain discrepancies in in vitro vs. in vivo results .
Q. What analytical techniques are critical for characterizing impurities in the final product?
- Answer :
- HPLC-MS : Detect trace impurities (<0.1%) and confirm molecular weights .
- NMR spectroscopy : Assign peaks to identify regioisomers or stereochemical by-products (e.g., cyclohexene geometry) .
- X-ray crystallography : Resolve ambiguous structures, particularly for piperidine ring conformations .
Experimental Design & Data Analysis
Design an experiment to evaluate the compound’s stability under physiological conditions.
- Protocol :
Buffer preparation : Simulate gastric (pH 2.0) and plasma (pH 7.4) conditions.
Incubation : Expose the compound to buffers at 37°C for 24–72 hours.
Sampling : Analyze aliquots via HPLC at intervals (0, 6, 12, 24, 48, 72 h) .
Degradation products : Characterize using LC-MS/MS and compare with synthetic standards.
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
- Approach :
- Kinetic assays : Measure inhibition constants (Kᵢ) using varying substrate/enzyme concentrations.
- Competitive vs. non-competitive inhibition : Analyze Lineweaver-Burk plots .
- Covalent binding : Use MALDI-TOF MS to detect enzyme-adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
